molecular formula C8H14N2O5 B14704476 Dimethyl 3-ethoxydiazetidine-1,2-dicarboxylate CAS No. 23358-07-8

Dimethyl 3-ethoxydiazetidine-1,2-dicarboxylate

Cat. No.: B14704476
CAS No.: 23358-07-8
M. Wt: 218.21 g/mol
InChI Key: VWWAEIKJUQNOFM-UHFFFAOYSA-N
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Description

Dimethyl 3-ethoxydiazetidine-1,2-dicarboxylate is a chemical compound with the molecular formula C8H12N2O5 It belongs to the class of diazetidines, which are four-membered ring compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dimethyl 3-ethoxydiazetidine-1,2-dicarboxylate typically involves the reaction of ethyl diazoacetate with dimethyl acetylenedicarboxylate under controlled conditions. The reaction is carried out in the presence of a catalyst, such as rhodium or copper complexes, which facilitates the formation of the diazetidine ring. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent reaction conditions and efficient production. The purification of the compound is achieved through techniques such as crystallization and chromatography to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: Dimethyl 3-ethoxydiazetidine-1,2-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different applications .

Scientific Research Applications

Dimethyl 3-ethoxydiazetidine-1,2-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of dimethyl 3-ethoxydiazetidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It can also inhibit certain enzymes by forming covalent bonds with active site residues, thereby affecting metabolic pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Uniqueness: Dimethyl 3-ethoxydiazetidine-1,2-dicarboxylate is unique due to its ethoxy substituent, which imparts distinct chemical properties and reactivity compared to other diazetidine derivatives. This uniqueness makes it valuable for specific applications in synthetic chemistry and research .

Properties

CAS No.

23358-07-8

Molecular Formula

C8H14N2O5

Molecular Weight

218.21 g/mol

IUPAC Name

dimethyl 3-ethoxydiazetidine-1,2-dicarboxylate

InChI

InChI=1S/C8H14N2O5/c1-4-15-6-5-9(7(11)13-2)10(6)8(12)14-3/h6H,4-5H2,1-3H3

InChI Key

VWWAEIKJUQNOFM-UHFFFAOYSA-N

Canonical SMILES

CCOC1CN(N1C(=O)OC)C(=O)OC

Origin of Product

United States

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